RIP1 kinase inhibitor 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

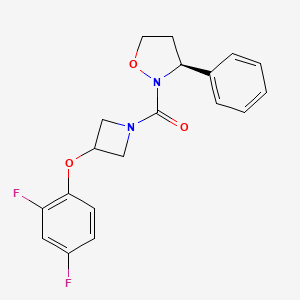

2D Structure

Properties

Molecular Formula |

C19H18F2N2O3 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

[3-(2,4-difluorophenoxy)azetidin-1-yl]-[(3S)-3-phenyl-1,2-oxazolidin-2-yl]methanone |

InChI |

InChI=1S/C19H18F2N2O3/c20-14-6-7-18(16(21)10-14)26-15-11-22(12-15)19(24)23-17(8-9-25-23)13-4-2-1-3-5-13/h1-7,10,15,17H,8-9,11-12H2/t17-/m0/s1 |

InChI Key |

KKNNNDKGZLIQBU-KRWDZBQOSA-N |

Isomeric SMILES |

C1CON([C@@H]1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=C(C=C(C=C4)F)F |

Canonical SMILES |

C1CON(C1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=C(C=C(C=C4)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of a Potent and Selective RIP1 Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and cell death.[1] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis, and is implicated in the pathogenesis of a variety of inflammatory diseases, neurodegenerative disorders, and cancer metastasis.[1][2] Consequently, the development of potent and selective small-molecule inhibitors of RIPK1 kinase has become a significant focus of therapeutic research. This technical guide provides an in-depth overview of the mechanism of action of a representative potent and selective RIPK1 kinase inhibitor, PK68, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. While the user initially requested information on "RIP1 kinase inhibitor 6," publicly available data on a specific molecule with this name is limited. Therefore, this guide focuses on the well-characterized inhibitor PK68 as a surrogate to illustrate the core mechanisms of this class of inhibitors.

Core Mechanism of Action of PK68

PK68 is a potent and selective, orally active, type II inhibitor of RIPK1 kinase.[3][4] Its mechanism of action centers on the direct inhibition of the kinase activity of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptosis.[1]

Upon stimulation with pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), particularly under conditions where caspase-8 is inhibited, RIPK1 is activated through autophosphorylation.[2] This activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional necrosome complex.[1] Subsequently, activated RIPK3 phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of the necroptosis pathway.[1] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death.[1]

PK68 intervenes at the initial step of this cascade by binding to an allosteric site on the RIPK1 kinase domain, stabilizing it in an inactive "DLG-out" conformation.[1] This prevents the autophosphorylation of RIPK1 and its subsequent activation, effectively halting the entire downstream necroptotic signaling pathway.[1] As a result, the phosphorylation of both RIPK3 and MLKL is abolished, and necroptotic cell death is prevented.[3][5] Notably, PK68 selectively inhibits the kinase-dependent functions of RIPK1 involved in necroptosis without affecting its kinase-independent scaffolding functions in pro-survival NF-κB signaling.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the RIPK1 kinase inhibitor PK68, demonstrating its potency and selectivity.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (RIPK1 Kinase Activity) | ~90 nM | In vitro kinase assay with recombinant human or mouse RIPK1. | [1][3][6][7] |

| EC50 (Necroptosis Inhibition) | 23 nM | HT-29 human colon cancer cells treated with TNFα, a Smac mimetic, and z-VAD-fmk. | [6][8] |

| EC50 (Necroptosis Inhibition) | 13 nM | L929 mouse fibrosarcoma cells. | [3][8] |

| Kinase Selectivity | Selective for RIPK1 | Tested against a panel of 369 kinases at 1,000 nM; >50% inhibition of only five other kinases (TRKA, TRKB, TRKC, TNIK, and LIMK2). | [1][6] |

| Oral Bioavailability (Mouse) | 61% | In vivo pharmacokinetic studies in mice. | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of TNFα-Induced Necroptosis and Inhibition by a RIPK1 Kinase Inhibitor

Caption: TNFα-induced signaling pathways leading to survival, apoptosis, or necroptosis, with the point of intervention by a RIPK1 kinase inhibitor.

Experimental Workflow for Evaluating a RIPK1 Kinase Inhibitor

Caption: A typical experimental workflow for the preclinical evaluation of a novel RIPK1 kinase inhibitor.

Detailed Methodologies for Key Experiments

In Vitro RIPK1 Kinase Assay

Objective: To determine the direct inhibitory activity of a compound on the kinase activity of recombinant RIPK1.

Materials:

-

Recombinant human or mouse RIPK1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., Myelin Basic Protein)

-

Test compound (e.g., PK68) at various concentrations

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

96-well or 384-well plates suitable for luminescence reading

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a multi-well plate, add the recombinant RIPK1 enzyme to each well containing the diluted test compound or vehicle control.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction should be within the linear range of the enzyme kinetics.

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions. This typically involves a two-step process of stopping the kinase reaction and depleting the remaining ATP, followed by the conversion of ADP to ATP and a luciferase-based detection of the newly synthesized ATP.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using appropriate software.

Cellular Necroptosis Assay

Objective: To assess the ability of a compound to inhibit necroptotic cell death in a cellular context.

Materials:

-

Human (e.g., HT-29) or mouse (e.g., L929) cell lines susceptible to necroptosis.

-

Cell culture medium and supplements.

-

TNFα (e.g., 10-100 ng/mL).[9]

-

Smac mimetic (e.g., 100 nM).[5]

-

Pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM).[9]

-

Test compound (e.g., PK68) at various concentrations.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

96-well cell culture plates.

-

Plate reader capable of luminescence detection.

Protocol:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compound or vehicle control for a specified duration (e.g., 1-2 hours).

-

Induce necroptosis by adding a combination of TNFα, a Smac mimetic, and z-VAD-fmk to the cell culture medium.

-

Incubate the cells for a period sufficient to induce significant cell death in the control group (e.g., 24 hours).

-

Measure cell viability using a reagent like CellTiter-Glo®, which quantifies the amount of ATP present, an indicator of metabolically active cells.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated, necroptosis-induced control.

-

Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis of RIPK1, RIPK3, and MLKL Phosphorylation

Objective: To confirm that the inhibitor blocks the phosphorylation of key proteins in the necroptosis signaling pathway.

Materials:

-

Cell line susceptible to necroptosis (e.g., HT-29 or L929).

-

Reagents for inducing necroptosis (TNFα, Smac mimetic, z-VAD-fmk).

-

Test compound (e.g., PK68).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for phosphorylated RIPK1 (p-RIPK1), phosphorylated RIPK3 (p-RIPK3), and phosphorylated MLKL (p-MLKL).

-

Primary antibodies for total RIPK1, RIPK3, MLKL, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Protocol:

-

Seed cells in 6-well plates and grow to a suitable confluency.

-

Pre-treat the cells with the test compound at an effective concentration (e.g., 100 nM PK68) or vehicle for 1-2 hours.[3]

-

Induce necroptosis by treating the cells with TNFα, a Smac mimetic, and z-VAD-fmk for a time period known to induce phosphorylation of the target proteins (e.g., 4-8 hours).

-

Wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies against the phosphorylated and total target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation status of RIPK1, RIPK3, and MLKL relative to the total protein levels and the loading control.

Conclusion

Potent and selective RIP1 kinase inhibitors, exemplified by PK68, represent a promising therapeutic strategy for a range of diseases driven by necroptosis and inflammation. Their mechanism of action, centered on the allosteric inhibition of RIPK1 kinase activity, effectively abrogates the necroptotic signaling cascade. The comprehensive evaluation of these inhibitors, through a systematic workflow of in vitro, cellular, and in vivo experiments, is crucial for their development as clinical candidates. This guide provides a foundational understanding of the core mechanism and the experimental approaches used to characterize this important class of therapeutic agents.

References

- 1. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ebiohippo.com [ebiohippo.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 9. researchgate.net [researchgate.net]

The Role of RIP1 Kinase Inhibitor 6 in the Necroptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, or programmed cell death, that has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway mediated by a core signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). The kinase activity of RIPK1 is a crucial initiator of the necroptotic cascade, making it a key therapeutic target. This technical guide provides an in-depth overview of the role of RIP1 kinase inhibitor 6 in the necroptosis pathway, including its mechanism of action, quantitative data, and detailed experimental protocols relevant to its study.

The Necroptosis Signaling Pathway and the Role of RIPK1

The best-characterized trigger for necroptosis is the binding of tumor necrosis factor-alpha (TNFα) to its receptor, TNFR1. This initiates the formation of a membrane-bound protein complex known as Complex I, which primarily promotes cell survival through the activation of NF-κB. However, under conditions where components of Complex I are deubiquitinated or caspase-8 activity is inhibited, RIPK1 can dissociate and form a cytosolic complex with RIPK3, known as the necrosome.

Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and trans-phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates MLKL. This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane. At the membrane, MLKL oligomers form pores, leading to membrane rupture, release of cellular contents, and ultimately, lytic cell death.[1][2] The kinase activity of RIPK1 is essential for the initial activation of this cascade.[3]

This compound: A Potent Modulator of Necroptosis

This compound is a potent and selective inhibitor of RIPK1 kinase.[4][5] By directly targeting the kinase activity of RIPK1, this inhibitor blocks the initial autophosphorylation and subsequent activation of the necroptosis pathway. This prevents the formation of the active necrosome and the downstream phosphorylation of RIPK3 and MLKL, thereby inhibiting necroptotic cell death.

Data Presentation

Quantitative data for this compound is currently limited. The compound is described in patent WO2020103884 as having a half-maximal inhibitory concentration (IC50) of less than 100 nM in a human RIPK1 kinase assay.[4][6] For a comparative understanding of the potency of RIPK1 inhibitors, the table below includes data for other well-characterized inhibitors of this class.

| Inhibitor | Target(s) | IC50 / EC50 | Assay Type | Reference |

| This compound | RIPK1 | < 100 nM | Human RIPK1 Kinase Assay | [4][5] |

| Necrostatin-1 (Nec-1) | RIPK1 | IC50: 182 nM | RIPK1 Kinase Assay | [7] |

| EC50: 490 nM | Jurkat cell necroptosis | [7] | ||

| GSK'963 | RIPK1 | IC50: 1 nM (human) | RIPK1 Kinase Assay | [8] |

| EC50: 1 nM (L929 cells) | TNF-induced necroptosis | [8] | ||

| PK68 | RIPK1 | IC50: 90 nM | RIPK1 Kinase activity | [7] |

| EC50: 14-22 nM | Human and mouse cell necroptosis | [9] | ||

| GSK2982772 | RIPK1 | IC50: 16 nM (human) | RIPK1 Kinase Assay | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of RIP1 kinase inhibitors in the necroptosis pathway.

RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a generic substrate

-

This compound (or other inhibitors for comparison)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare the kinase reaction mixture by combining the RIPK1 enzyme, MBP substrate, and the RIP1 kinase inhibitor at various concentrations in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition of RIPK1 activity for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[10][11][12][13]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells to determine cell viability after inducing necroptosis and treatment with an inhibitor.

Materials:

-

A cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells)

-

Cell culture medium

-

TNFα (human or mouse, as appropriate)

-

A pan-caspase inhibitor (e.g., z-VAD-fmk)

-

A SMAC mimetic (e.g., birinapant)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce necroptosis by adding a cocktail of TNFα (e.g., 10-100 ng/mL), z-VAD-fmk (e.g., 20-50 µM), and a SMAC mimetic (e.g., 100 nM).

-

Incubate the cells for 18-24 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. For suspension cells, add the solubilization solution directly.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value of the inhibitor.[1][2][14][15]

Western Blot Analysis of Necroptosis Pathway Proteins

This technique is used to detect the phosphorylation status of key necroptosis proteins (RIPK1, RIPK3, MLKL) following induction of necroptosis and inhibitor treatment.

Materials:

-

Cells treated as described in the cell viability assay.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein concentration assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate 20-40 µg of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system to visualize the protein bands. The inhibition of phosphorylation of RIPK1, RIPK3, and MLKL in the presence of the inhibitor confirms its mechanism of action.[3][16]

Immunoprecipitation of the Necrosome Complex

This method is used to isolate the necrosome complex (RIPK1-RIPK3) and analyze the effect of the inhibitor on its formation.

Materials:

-

Cells treated to induce necroptosis with or without the inhibitor.

-

Immunoprecipitation (IP) lysis buffer (non-denaturing).

-

Antibody against RIPK1 or RIPK3.

-

Protein A/G magnetic beads.

-

Wash buffer.

-

Elution buffer or SDS-PAGE sample buffer.

-

Western blot reagents as described above.

Procedure:

-

Lyse the treated cells with IP lysis buffer.

-

Pre-clear the lysates by incubating with magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the primary antibody (e.g., anti-RIPK3) overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by western blotting using antibodies against RIPK1 and RIPK3 to assess the interaction between these two proteins. A reduction in the co-immunoprecipitated protein in the inhibitor-treated sample indicates that the inhibitor disrupts the formation of the necrosome.[17][18][19][20]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Necroptosis signaling pathway and the point of intervention for this compound.

Experimental Workflow Diagram

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound represents a potent tool for the study and potential therapeutic intervention of necroptosis-driven pathologies. Its high potency in inhibiting the kinase activity of RIPK1 effectively blocks the initiation of the necroptotic signaling cascade. The experimental protocols and diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the role of this compound and other similar molecules in the complex and increasingly important field of regulated cell death. Further studies are warranted to fully elucidate the selectivity, in vivo efficacy, and therapeutic potential of this promising inhibitor.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.org]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. bioconductor.org [bioconductor.org]

- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 11. carnabio.com [carnabio.com]

- 12. ulab360.com [ulab360.com]

- 13. worldwide.promega.com [worldwide.promega.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pnas.org [pnas.org]

The Role of RIP1 Kinase Inhibitor 6 in Modulating the Inflammatory Response: A Technical Guide

Abstract

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular stress, orchestrating pathways that dictate cell survival, inflammation, and programmed cell death.[1][2] Its kinase activity, in particular, is a key driver of inflammatory signaling and two forms of programmed cell death: apoptosis and necroptosis. Consequently, RIPK1 has become a promising therapeutic target for a multitude of inflammatory and neurodegenerative diseases.[3][4][5] This technical guide provides an in-depth examination of RIP1 kinase inhibitor 6, a potent and selective small molecule inhibitor of RIPK1. We will explore the intricate signaling pathways governed by RIPK1, detail the mechanism of action of this compound, and present its role in mitigating the inflammatory response, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: RIPK1 as a Central Mediator of Inflammation and Cell Death

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a multifaceted protein that functions as a key signaling node downstream of various immune receptors, most notably the tumor necrosis factor receptor 1 (TNFR1).[1][6] Structurally, RIPK1 is composed of an N-terminal kinase domain, an intermediate domain containing a RIP homotypic interaction motif (RHIM), and a C-terminal death domain.[7][8] This modular structure allows RIPK1 to participate in distinct cellular signaling complexes, leading to divergent outcomes ranging from cell survival and inflammation to programmed cell death.[9]

The kinase activity of RIPK1 is a lynchpin in the decision-making process between cell survival and cell death.[10] While the scaffold function of RIPK1 is essential for the activation of pro-survival and pro-inflammatory pathways like NF-κB, its kinase function is instrumental in initiating the cell death programs of apoptosis and necroptosis.[7][10] Dysregulation of RIPK1 kinase activity has been implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and neurodegenerative disorders like Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[1][4] This has spurred the development of small molecule inhibitors that specifically target the kinase function of RIPK1, with the aim of selectively blocking its pro-inflammatory and cell death-inducing activities. This compound is one such potent and selective inhibitor.[11]

The Dichotomous Role of RIPK1 Signaling

Upon stimulation by ligands such as tumor necrosis factor-alpha (TNF-α), RIPK1 is recruited to the intracellular domain of TNFR1, initiating the formation of a membrane-bound signaling complex known as Complex I.[8][12] The fate of the cell is then determined by a series of post-translational modifications, primarily ubiquitination and phosphorylation, which dictate the transition to subsequent signaling complexes and downstream pathways.

Pro-Survival and Pro-Inflammatory Signaling (NF-κB Pathway)

Within Complex I, RIPK1 is polyubiquitinated by cellular inhibitor of apoptosis proteins (cIAPs) and the linear ubiquitin chain assembly complex (LUBAC).[9][13] This ubiquitination serves as a scaffold to recruit and activate the IκB kinase (IKK) complex and the TAK1 complex. The activated IKK complex then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB transcription factors to the nucleus.[9] Nuclear NF-κB drives the expression of numerous pro-inflammatory cytokines, chemokines, and cell survival genes.[6] This pathway is independent of RIPK1's kinase activity.[10]

Apoptotic Cell Death (Caspase-Dependent)

When the ubiquitination of RIPK1 in Complex I is inhibited, for instance by the deubiquitinase CYLD, the signaling pathway can shift towards apoptosis.[12] In this scenario, RIPK1 dissociates from the membrane and forms a cytosolic complex, known as Complex IIa or the "ripoptosome," with FADD (Fas-Associated Death Domain) and pro-caspase-8.[9][12] This proximity leads to the auto-activation of caspase-8, which then initiates a caspase cascade, culminating in the execution of apoptosis.[9] Under certain conditions, the kinase activity of RIPK1 can contribute to this apoptotic pathway.[14]

Necroptotic Cell Death (Caspase-Independent)

Necroptosis is a form of programmed necrosis that is triggered when caspase-8 activity is inhibited.[15] In this context, deubiquitinated RIPK1 forms a different cytosolic complex, termed Complex IIb or the "necrosome," with RIPK3 through the interaction of their respective RHIM domains.[12][16] This interaction leads to the auto- and trans-phosphorylation of both RIPK1 and RIPK3, an event critically dependent on their kinase activities.[15] Activated RIPK3 then recruits and phosphorylates the mixed lineage kinase domain-like protein (MLKL).[13][17] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores that disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further fuels inflammation.[13][17]

Caption: Overview of RIPK1-mediated signaling pathways.

Profile of this compound

This compound is a potent and selective small molecule inhibitor that targets the kinase activity of human RIPK1.[18] By binding to the kinase domain, it stabilizes an inactive conformation of the enzyme, thereby preventing the autophosphorylation and substrate phosphorylation events that are essential for the execution of necroptosis and RIPK1-dependent apoptosis.[1][9]

Quantitative Data

The potency and selectivity of RIP1 kinase inhibitors are critical determinants of their therapeutic potential. The following table summarizes the available quantitative data for this compound and provides a comparison with other well-characterized RIPK1 inhibitors.

| Inhibitor | Target | Assay Type | IC50 | Reference |

| This compound | Human RIPK1 | Kinase Assay | < 100 nM | [18][11] |

| Necrostatin-1 (Nec-1) | Human RIPK1 | Kinase Assay | ~180-490 nM | [19] |

| GSK2982772 | Human RIPK1 | Binding Assay | 0.026 nM (Kd) | |

| GDC-8264 | Human RIPK1 | Kinase Assay | 0.58 ng/mL (~1.3 nM) |

Table 1: Potency of Selected RIP1 Kinase Inhibitors.

Modulation of the Inflammatory Response

By specifically blocking the kinase activity of RIPK1, inhibitors like this compound can effectively uncouple the pro-inflammatory and cell death-inducing functions of RIPK1 from its pro-survival scaffolding role. This targeted intervention is expected to reduce inflammation through two primary mechanisms:

-

Inhibition of Necroptosis: By preventing the formation of the active necrosome, the inhibitor blocks the lytic cell death of necroptosis. This significantly reduces the release of DAMPs and pro-inflammatory cytokines (e.g., IL-1α, IL-1β, HMGB1) that trigger and amplify the inflammatory cascade.[20]

-

Suppression of Cytokine Production: The activation of RIPK1 kinase can lead to a sustained and robust production of inflammatory cytokines.[1] Inhibition of this kinase activity has been shown to decrease the production of key inflammatory mediators like TNF-α, IL-6, and IL-8.[21]

The following table summarizes the expected efficacy of a potent RIPK1 kinase inhibitor in various preclinical models of inflammation, based on published data for similar compounds.

| Disease Model | Species | Key Outcomes with RIPK1 Inhibition |

| TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | Mouse | Reduced mortality, decreased serum cytokines (TNF-α, IL-6)[7][19] |

| Collagen-Induced Arthritis (CIA) | Mouse | Reduced joint inflammation, decreased bone erosion, suppressed osteoclastogenesis[4] |

| Dextran Sulfate Sodium (DSS)-induced Colitis | Mouse | Reduced weight loss, decreased colon inflammation, improved histology[22] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Delayed disease onset, reduced clinical severity |

| Acetaminophen-induced Liver Injury | Mouse | Reduced hepatocyte cell loss, decreased production of pro-inflammatory cytokines and ROS[4] |

Table 2: Efficacy of RIPK1 Kinase Inhibitors in Preclinical Inflammation Models.

Key Experimental Protocols

The evaluation of a RIPK1 kinase inhibitor involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

Caption: Experimental workflow for assessing RIPK1 inhibitor efficacy.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against purified RIPK1 enzyme.

Methodology:

-

Reagents: Recombinant human RIPK1 kinase, ATP, kinase buffer, a suitable substrate (e.g., myelin basic protein), and the test inhibitor (this compound).

-

Procedure: a. A dilution series of the inhibitor is prepared in DMSO and pre-incubated with the RIPK1 enzyme in a kinase reaction buffer. b. The kinase reaction is initiated by adding a mixture of ATP and the substrate. c. The reaction is allowed to proceed for a specified time at 30°C and then stopped. d. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a phosphospecific antibody in an ELISA format or radiometric detection using [γ-³²P]ATP.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Necroptosis Assay

Objective: To measure the ability of the inhibitor to protect cells from necroptotic cell death.

Methodology:

-

Cell Line: A human or murine cell line susceptible to necroptosis (e.g., HT-29, L929).

-

Reagents: Cell culture medium, fetal bovine serum (FBS), TNF-α, a pan-caspase inhibitor (e.g., z-VAD-fmk), and a Smac mimetic (e.g., LCL161).

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. Cells are pre-treated with a serial dilution of this compound for 1-2 hours. c. Necroptosis is induced by treating the cells with a combination of TNF-α, the Smac mimetic, and the caspase inhibitor (TSZ).[23] d. After 18-24 hours of incubation, cell viability is assessed using a commercially available assay, such as one measuring ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or propidium iodide staining).

-

Data Analysis: The percentage of cell survival is plotted against the inhibitor concentration to calculate the EC50 value.

Cytokine Release Assay

Objective: To evaluate the effect of the inhibitor on the production of pro-inflammatory cytokines.

Methodology:

-

Cells: Primary human or murine immune cells (e.g., macrophages, dendritic cells) or a monocytic cell line (e.g., THP-1).

-

Reagents: Cell culture medium, a stimulating agent (e.g., Lipopolysaccharide (LPS) or TNF-α), and the test inhibitor.

-

Procedure: a. Cells are pre-treated with the inhibitor for 1-2 hours. b. The cells are then stimulated with the appropriate agonist to induce cytokine production. c. After a defined incubation period (e.g., 6-24 hours), the cell culture supernatant is collected. d. The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using ELISA or a multiplex bead-based assay (e.g., Luminex).[23]

-

Data Analysis: The levels of cytokines in inhibitor-treated samples are compared to vehicle-treated controls to determine the extent of inhibition.

References

- 1. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. RIPK1 - Wikipedia [en.wikipedia.org]

- 10. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cymitquimica.com [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 14. RIPK1-dependent apoptosis bypasses pathogen blockade of innate signaling to promote immune defense - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. blog.cellsignal.com [blog.cellsignal.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Inhibiting RIPK1 Limits Neuroinflammation and Alleviates Postoperative Cognitive Impairments in D-Galactose-Induced Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. jitc.bmj.com [jitc.bmj.com]

Navigating the Landscape of RIP1 Kinase Inhibition: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a compelling therapeutic target for a multitude of autoimmune, inflammatory, and neurodegenerative diseases.[1][2][3][4][5] The development of small-molecule inhibitors of RIPK1 has garnered significant interest, with several candidates advancing into clinical trials.[2][3][5] This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of RIPK1 inhibitors, detailed experimental protocols for their evaluation, and a visual representation of the key signaling pathways and discovery workflows.

The Central Role of RIPK1 in Cell Fate Decisions

RIPK1, a serine/threonine kinase, acts as a key signaling node downstream of death receptors, such as tumor necrosis factor receptor 1 (TNFR1).[1][5][6] Its activation can trigger divergent cellular outcomes: cell survival through the activation of NF-κB, or programmed cell death in the form of apoptosis or necroptosis.[1][5][6] The kinase activity of RIPK1 is essential for the induction of necroptosis, a regulated form of necrosis, which involves the recruitment and activation of RIPK3 and mixed lineage kinase domain-like protein (MLKL).[7]

dot

Caption: RIPK1 Signaling Pathway.

Structure-Activity Relationship (SAR) of RIPK1 Inhibitors

The discovery of RIPK1 inhibitors began with high-throughput screening efforts that identified compounds like Necrostatin-1 (Nec-1).[4] While instrumental for mechanistic studies, Nec-1 and its early analogs suffered from moderate potency and poor pharmacokinetic properties.[8][9] Subsequent medicinal chemistry campaigns have led to the development of highly potent and selective inhibitors, which can be broadly classified based on their binding mode.

Type I inhibitors target the active conformation of the kinase, while Type II inhibitors bind to an inactive conformation, often extending into an allosteric pocket adjacent to the ATP-binding site.[1][10] A notable class of RIPK1 inhibitors are the allosteric inhibitors that bind to a hydrophobic pocket, stabilizing an inactive conformation of the kinase.[1]

Below are tables summarizing the SAR for representative series of RIPK1 inhibitors.

Necrostatin Series and Analogs

| Compound | Structure | RIPK1 IC50 (nM) | Cellular EC50 (nM) | Key SAR Insights |

| Nec-1 | ~250 | 494 (Jurkat cells) | Identified as the first-in-class RIPK1 inhibitor, but with moderate potency and off-target effects.[7] | |

| Nec-1s | 182 | 190 (U937 cells) | A more potent and selective analog of Nec-1.[1] | |

| RIPA-56 | 13 | 27 (L929 cells) | Optimized from a high-throughput screen, demonstrating significantly improved potency over Nec-1s.[7] |

Benzoxazepinone Series (GSK)

| Compound | Structure | RIPK1 IC50 (nM) | Cellular EC50 (nM) | Key SAR Insights |

| GSK'481 | 0.6 | 3.1 | A potent hit from a DNA-encoded library screen.[11] | |

| GSK2982772 | 0.08 | 0.6 | A clinical candidate with high potency, selectivity, and favorable pharmacokinetic properties.[12] Optimization of the benzoxazepinone core and substituents led to improved oral exposure.[12] |

Furo[2,3-d]pyrimidine Series

| Compound | Structure | RIPK1 IC50 (nM) | Cellular EC50 (nM) | Key SAR Insights |

| Compound 27 | 1.9 | 110 | A potent Type II inhibitor with good oral exposure in mice.[9][10] |

Experimental Protocols

The evaluation of RIPK1 inhibitors involves a cascade of biochemical and cellular assays to determine potency, selectivity, and mechanism of action.

dot

Caption: General Experimental Workflow for RIPK1 Inhibitor Discovery.

RIPK1 Kinase Activity Assay (ADP-Glo™)

This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human RIPK1 kinase domain

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds

Protocol:

-

Prepare a reaction mixture containing RIPK1 kinase, MBP, and assay buffer.

-

Add test compounds at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure ADP production according to the ADP-Glo™ kit instructions.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Necroptosis Assay (HT-29 Cells)

This assay measures the ability of a compound to protect cells from necroptosis induced by a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).

Materials:

-

HT-29 human colon adenocarcinoma cells

-

TNFα

-

Smac mimetic (e.g., birinapant)

-

z-VAD-FMK

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Test compounds

Protocol:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNFα, Smac mimetic, and z-VAD-FMK.

-

Incubate for 24-48 hours.

-

Measure cell viability using the CellTiter-Glo® assay.

-

Determine the EC50 value, the concentration at which the compound provides 50% protection from cell death.

Kinase Selectivity Profiling

To assess the specificity of the inhibitors, they are typically screened against a large panel of kinases.

Protocol:

-

A common method is to use a radiolabeled ATP assay (e.g., P33).

-

Test compounds are incubated with a panel of kinases (e.g., >300) at a fixed concentration (e.g., 1 µM).[9]

-

The percentage of inhibition for each kinase is determined.

-

Follow-up dose-response curves are generated for any kinases that show significant inhibition to determine IC50 values.

Logical Relationships in SAR

The optimization of RIPK1 inhibitors often involves a multi-parameter approach, balancing potency, selectivity, and pharmacokinetic properties.

dot

References

- 1. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Receptor-Interacting Protein 1 (RIP1) Inhibitors as Therapeutic Agents for Multifaceted Diseases: Current Medicinal Chemistry Insights and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. massbio.org [massbio.org]

- 12. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cellular Functions of RIP1 Kinase Inhibited by PK6

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and programmed cell death, including necroptosis.[1][2] The kinase activity of RIPK1 is a key driver in the formation of the necrosome, a protein complex that executes necroptotic cell death, making it a promising therapeutic target for a range of inflammatory and neurodegenerative diseases.[1] This guide details the cellular functions and inhibition of RIPK1 by the small molecule inhibitor PK6, a novel compound identified for its potent anti-necroptotic effects.[1] We will also discuss its optimized derivative, PK68, to provide a comprehensive overview of this chemical scaffold.[1][2]

Data Presentation: Inhibitory Activity of PK6 and Derivatives

The inhibitory potential of PK6 and its optimized analog, PK68, has been quantified through both biochemical and cell-based assays. The following tables summarize the key efficacy data.

Table 1: In Vitro RIPK1 Kinase Inhibition [1]

| Compound | Target | IC50 (nM) |

| PK6 | Human RIPK1 | 200 |

| PK68 | Human RIPK1 | 90 |

Table 2: Cellular Anti-Necroptotic Activity [3][4]

| Compound | Cell Line | EC50 (nM) |

| PK6 | L929 (mouse fibrosarcoma) | 760 |

| PK6 | U937 (human leukemia) | 1330 |

| PK68 | HT-29 (human colon adenocarcinoma) | 23 |

| PK68 | L929 (mouse fibrosarcoma) | 13 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the inhibitory action of PK6 and PK68.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.

-

Reagents: Recombinant human RIPK1, ATP, kinase assay buffer, test compounds (PK6, PK68), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Recombinant human RIPK1 is incubated with varying concentrations of the test compound (e.g., PK6 or PK68) in a kinase assay buffer for a specified pre-incubation period (e.g., 15 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period (e.g., 1 hour) at 30°C.

-

The amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescence-based detection reagent.

-

The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.[1]

-

Cell Viability Assay for Necroptosis Inhibition

This cell-based assay assesses the ability of a compound to protect cells from induced necroptosis.

-

Cell Lines: HT-29 (human) or L929 (mouse) cells are commonly used as they are susceptible to TNF-α-induced necroptosis.[3]

-

Reagents: Cell culture medium, TNF-α (tumor necrosis factor-alpha), a SMAC mimetic (e.g., birinapant), a pan-caspase inhibitor (e.g., z-VAD-fmk), test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with a serial dilution of the test compound for 1-2 hours.

-

Necroptosis is induced by treating the cells with a cocktail of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (TSZ).

-

The cells are incubated for 24-48 hours.

-

Cell viability is measured by quantifying the ATP levels using a luminescent reagent.

-

The EC50 value, the concentration of the compound that provides 50% protection from necroptosis, is determined from the dose-response curve.[1][2]

-

Western Blot Analysis of RIPK1 Pathway Phosphorylation

This technique is used to determine if the inhibitor blocks the activation of RIPK1 and downstream signaling proteins.

-

Procedure:

-

Cells are treated as described in the cell viability assay (pre-treatment with inhibitor followed by necroptosis induction).

-

After a shorter incubation period (e.g., 4-8 hours), the cells are lysed to extract total protein.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated forms of RIPK1 (p-RIPK1), RIPK3 (p-RIPK3), and MLKL (p-MLKL), as well as total protein levels for loading controls.

-

The primary antibodies are detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate.

-

The resulting bands are visualized to assess the level of protein phosphorylation. A reduction in the phosphorylated forms of these proteins in the presence of the inhibitor indicates target engagement and pathway inhibition.[1]

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

Caption: RIPK1-mediated necroptosis pathway inhibited by PK6.

Experimental Workflow

Caption: Workflow for in vitro and cell-based inhibitor profiling.

References

- 1. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

The Role of RIP1 Kinase Inhibitor 6 in the TNF-alpha Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in regulating inflammation, immunity, and cell death. The TNF-α signaling pathway is a complex and tightly regulated network that can lead to divergent outcomes, including cell survival, apoptosis, or necroptosis. A key mediator in this pathway is Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase that acts as a critical node, directing the cellular response towards either survival or death.[1][2][3] Given its pivotal role, RIPK1 has emerged as a promising therapeutic target for a range of inflammatory diseases and cancers. This technical guide provides an in-depth overview of RIP1 Kinase Inhibitor 6 (also known as GSK3145095), a potent and selective inhibitor of RIPK1, and its impact on the TNF-α signaling cascade.[1][4][5]

The TNF-α Signaling Pathway and the Role of RIPK1

Upon binding of TNF-α to its receptor, TNFR1, a signaling cascade is initiated that can branch into three main pathways: NF-κB activation leading to cell survival and inflammation, caspase-8-mediated apoptosis, and RIPK1/RIPK3-dependent necroptosis.[2][6]

-

Survival Pathway (NF-κB Activation): In the initial phase of TNF-α signaling, TNFR1 recruits a series of proteins, including TRADD, TRAF2, and cIAP1/2, to form Complex I at the cell membrane. Within this complex, RIPK1 is polyubiquitinated, which serves as a scaffold to recruit and activate the IKK complex. The IKK complex then phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB transcription factor into the nucleus. Nuclear NF-κB promotes the expression of pro-survival and pro-inflammatory genes.[6][7]

-

Apoptosis Pathway: Under conditions where cIAP1/2 are depleted or inhibited (e.g., by SMAC mimetics), deubiquitinated RIPK1 can dissociate from the membrane and form a cytosolic complex known as Complex IIa, which consists of TRADD, FADD, and pro-caspase-8. This leads to the activation of caspase-8 and the initiation of the apoptotic cascade.[2]

-

Necroptosis Pathway: When caspase-8 is inhibited, RIPK1 can interact with RIPK3 via their RIP homotypic interaction motifs (RHIMs) to form a complex called the necrosome. This interaction leads to the phosphorylation and activation of both RIPK1 and RIPK3. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, causing membrane rupture and lytic cell death known as necroptosis.[1][5]

The kinase activity of RIPK1 is essential for the induction of necroptosis and, under certain conditions, apoptosis. Therefore, inhibiting the kinase function of RIPK1 presents a therapeutic strategy to block inflammatory cell death.[8]

This compound (GSK3145095): A Potent and Selective Inhibitor

This compound (GSK3145095) is a potent and orally active small molecule inhibitor of RIPK1 kinase.[1][5] It has been investigated for its potential in treating pancreatic cancer and other inflammatory conditions.[4][9]

Quantitative Data

The following tables summarize the key quantitative data for this compound (GSK3145095).

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| IC50 (RIPK1 Kinase Activity) | 6.3 nM | ADP-Glo Kinase Assay | [1][5] |

| IC50 (Cell Viability - ATP levels) | 1.6 nM | Human U937 cells treated with TNFα, SMAC mimetic, and QVD-Oph | [4] |

| IC50 (Cell Death - LDH release) | 0.5 nM | Human U937 cells treated with TNFα, SMAC mimetic, and QVD-Oph | [4][5] |

| IC50 (MIP-1β Production) | 0.4 nM | Human U937 cells treated with TNFα, SMAC mimetic, and QVD-Oph | [4][5] |

| IC50 (Necroptosis in L929 cells) | 1.3 µM | Mouse L929 cells | [5] |

Table 2: Selectivity Profile of this compound

| Assay Type | Number of Kinases Screened | Concentration Tested | Inhibition of other kinases | Reference |

| Radiolabeled Kinase Assay | 359 | 10 µM | No significant inhibition | [4][9] |

| Competition Binding Assay (KINOMEscan) | 456 | 10 µM | No significant inhibition | [4][9] |

Note: The high selectivity of this compound is attributed to its Type III binding mode, where it occupies an allosteric lipophilic pocket at the back of the ATP binding site of RIPK1.[4][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound in the context of TNF-α signaling.

RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human RIPK1 enzyme

-

This compound (GSK3145095)

-

ATP

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add 5 µL of the inhibitor solution.

-

Add 5 µL of a solution containing the RIPK1 enzyme and the substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.[10]

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11][12][13]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11][12][13]

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity.

Cell Viability and Cytotoxicity Assays in TNF-α-Induced Necroptosis

These assays are used to assess the protective effect of this compound against necroptotic cell death induced by TNF-α.

Cell Culture and Treatment:

-

Human monocytic U937 cells or mouse fibrosarcoma L929 cells are commonly used.

-

Seed cells in 96-well plates at an appropriate density.

-

To induce necroptosis, treat the cells with a combination of:

-

TNF-α (e.g., 10-30 ng/mL)

-

A SMAC mimetic (e.g., birinapant) to inhibit cIAPs.

-

A pan-caspase inhibitor (e.g., z-VAD-fmk or QVD-Oph) to block apoptosis.[4]

-

-

Pre-incubate the cells with various concentrations of this compound before adding the necroptosis-inducing agents.

A. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

Procedure:

-

After the treatment period (e.g., 24 hours), equilibrate the 96-well plate to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence with a plate reader. An increase in luminescence indicates higher cell viability.

B. Cytotoxicity Assay (Lactate Dehydrogenase - LDH Release Assay)

This assay measures the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.[14][15]

Procedure:

-

After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[15]

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., using a tetrazolium salt that is reduced to a colored formazan product).[15]

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

-

Add a stop solution if required by the kit.

-

Measure the absorbance at 490 nm using a microplate reader.[14][16] Higher absorbance indicates greater LDH release and therefore higher cytotoxicity.

Western Blotting for Analysis of TNF-α Signaling Pathway Components

Western blotting is used to detect the levels and phosphorylation status of key proteins in the TNF-α signaling pathway, such as RIPK1, IκBα, and NF-κB p65.

Sample Preparation:

-

Culture and treat cells as described above.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.[17]

Procedure:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-proteins, BSA is often recommended.[17][18]

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-RIPK1 (Ser166), anti-IκBα, anti-phospho-NF-κB p65 (Ser536)) overnight at 4°C.[19]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Co-Immunoprecipitation (Co-IP) of the RIPK1 Signaling Complex

Co-IP is used to study protein-protein interactions within the TNF-α signaling pathway, such as the formation of Complex I and the necrosome.

Procedure:

-

Lyse the treated cells in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) to preserve protein complexes.[20]

-

Pre-clear the cell lysates with protein A/G agarose/sepharose beads to reduce non-specific binding.[21]

-

Incubate the pre-cleared lysate with an antibody against a specific protein in the complex (the "bait" protein, e.g., anti-RIPK1) overnight at 4°C with gentle rotation.[20]

-

Add protein A/G beads to the lysate and incubate for another 1-3 hours to capture the antibody-protein complexes.[22]

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[21][22]

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (the "prey" proteins, e.g., anti-RIPK3, anti-FADD, anti-caspase-8).

Mandatory Visualizations

TNF-α Signaling Pathway

Caption: TNF-α signaling pathways leading to survival, apoptosis, or necroptosis.

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for characterizing a RIPK1 inhibitor.

Conclusion

This compound (GSK3145095) is a highly potent and selective inhibitor of RIPK1 kinase activity. By specifically targeting the kinase function of RIPK1, this inhibitor effectively blocks the necroptotic cell death pathway induced by TNF-α. The in-depth characterization of such inhibitors, through a combination of biochemical and cell-based assays as outlined in this guide, is crucial for understanding their mechanism of action and for advancing their development as potential therapeutics for a variety of diseases driven by inflammation and necroptosis. The detailed protocols and data presented herein provide a comprehensive resource for researchers in the field of signal transduction and drug discovery.

References

- 1. selleckchem.com [selleckchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. cusabio.com [cusabio.com]

- 4. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Roles of TNF Signaling Pathways in Metabolism of Bone Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Phospho-proteomic Analysis of TNFα/NFκB Signaling Reveals a Role for RIPK1 Phosphorylation in Suppressing Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. carnabio.com [carnabio.com]

- 11. ulab360.com [ulab360.com]

- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 13. worldwide.promega.com [worldwide.promega.com]

- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 15. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. bio-rad.com [bio-rad.com]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

RIP1 Kinase Inhibitor 6: A Deep Dive into Neuroinflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, positioning it as a promising therapeutic target for a spectrum of neuroinflammatory and neurodegenerative diseases. The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrosis, and also plays a significant role in apoptosis and inflammatory cytokine production. This technical guide provides an in-depth overview of a representative RIPK1 kinase inhibitor, GSK2982772 (referred to herein as RIP1 Kinase Inhibitor 6 for illustrative purposes), and its application in preclinical models of neuroinflammatory diseases. This document details the mechanism of action, summarizes key quantitative data, provides explicit experimental protocols, and visualizes complex biological and experimental workflows. While GSK2982772 has shown promise in preclinical studies, it is important to note that it did not demonstrate efficacy in clinical trials for peripheral inflammatory conditions, highlighting the complexities of translating preclinical findings to human diseases.[1]

Introduction to RIPK1 Inhibition in Neuroinflammation

Neuroinflammation is a hallmark of many debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and amyotrophic lateral sclerosis (ALS). This inflammatory response in the central nervous system (CNS) is driven by the activation of microglia and astrocytes, leading to the production of pro-inflammatory cytokines and reactive oxygen species that contribute to neuronal damage and death.[2]

RIPK1 is a serine/threonine kinase that acts as a central node in cellular stress and death receptor signaling pathways, most notably the tumor necrosis factor receptor 1 (TNFR1) pathway.[3][4] Depending on the cellular context and post-translational modifications, RIPK1 can initiate signaling cascades that lead to either cell survival via NF-κB activation or programmed cell death through apoptosis or necroptosis.[5][6] The kinase activity of RIPK1 is essential for the induction of necroptosis and RIPK1-dependent apoptosis.[7][8]

Small molecule inhibitors targeting the kinase function of RIPK1 have been developed to block these pathological cell death and inflammatory pathways. By inhibiting RIPK1 kinase activity, these compounds have the potential to reduce neuroinflammation, prevent neuronal loss, and ultimately slow disease progression in various neurodegenerative conditions.[2]

Quantitative Data for RIP1 Kinase Inhibitors

The following tables summarize key quantitative data for representative RIP1 kinase inhibitors, with a focus on GSK2982772 and the widely used tool compound Necrostatin-1.

Table 1: In Vitro Potency of RIP1 Kinase Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Species | Reference |

| GSK2982772 | RIPK1 | ADP-Glo Kinase Assay | 16 | - | Human | [9] |

| RIPK1 | ADP-Glo Kinase Assay | 20 | - | Monkey | [1] | |

| RIPK1 | TNFα/QVD-Oph-induced necrosis | - | 6.3 | Human (U937 cells) | [9] | |

| RIPK1 | TNFα/QVD-Oph-induced necrosis | - | 1300 | Mouse (L929 cells) | [9] | |

| Necrostatin-1 | RIPK1 | - | - | 182 | - | [3] |

| Necroptosis | TNF-α-induced necroptosis | - | 494 | Human (293T cells) | [3][8] | |

| RIPA-56 | RIPK1 | Kinase activity assay | 13 | - | - | [7] |

| Necroptosis | TZS-induced necrosis | - | 27 | Mouse (L929 cells) | [7] | |

| PK68 | RIPK1 | Kinase activity assay | 90 | - | - | [7] |

Table 2: Preclinical Pharmacokinetics of GSK2982772

| Species | Dosing Route | Key Findings | Reference |

| Rat | Oral | Good oral exposure. Low brain penetration (4%), likely due to active efflux transporters. | [1][9] |

| Monkey | Oral | Good pharmacokinetic profile. | [1][9] |

| Human | Oral | Cmax at 1 hour, half-life of 2-3 hours. No evidence of drug accumulation with multiple dosing. | [2] |

Signaling Pathways Involving RIPK1

The signaling cascades initiated by TNFR1 activation are complex and tightly regulated, with RIPK1 playing a pivotal role in determining the cellular outcome.

References

- 1. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 5. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 8. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]

Investigating RIP1 Kinase Inhibitor 6 in Autoimmune Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RIP1 Kinase Inhibitor 6 (GSK3145095), a potent and selective small molecule inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. This document summarizes its mechanism of action, preclinical data, and detailed experimental protocols relevant to its investigation in autoimmune and inflammatory disease models.

Introduction to RIP1 Kinase Inhibition in Autoimmunity

Receptor-Interacting Protein 1 (RIP1) kinase is a critical signaling node that regulates cellular stress, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2] Dysregulation of RIP1 kinase activity has been implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][3] By inhibiting the kinase function of RIP1, it is possible to modulate these pathological processes, offering a promising therapeutic strategy. RIP1 kinase inhibitors are being investigated for their potential to reduce inflammation and prevent tissue damage in these conditions.[3][4]

This compound, also known as GSK3145095, is a clinical candidate that potently and selectively binds to RIP1 kinase.[5][6] While its primary clinical development has been focused on oncology, its mechanism of action holds significant relevance for autoimmune disorders.[5][7]

Mechanism of Action

GSK3145095 functions by inhibiting the kinase activity of RIP1, which is a key step in the signaling cascade that leads to necroptosis and the production of inflammatory cytokines.[1][5] In response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α), RIP1 is activated and, in a regulated manner, can initiate either pro-survival signals via NF-κB or cell death pathways.[1] In pathological states, excessive RIP1 kinase activity can drive necroptosis, a form of programmed necrosis that releases damage-associated molecular patterns (DAMPs) and fuels inflammation.[1] By blocking the catalytic activity of RIP1, GSK3145095 prevents the downstream phosphorylation events necessary for the execution of necroptosis and dampens the inflammatory response.[1][5]

Below is a diagram illustrating the central role of RIP1 in cell survival and death pathways.

References

- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Potential of RIP1 Kinase Inhibitor 6 in Cancer Therapy: A Technical Guide

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node that governs cellular fate, balancing survival, apoptosis, and a regulated form of necrosis known as necroptosis.[1][2] Its kinase activity is a key driver of inflammatory and cell death pathways, which are often dysregulated in various pathologies, including cancer.[3] In the tumor microenvironment, RIPK1-mediated signaling can contribute to immune suppression, creating a barrier to effective anti-tumor responses.[3] This has positioned RIPK1 as a compelling target for therapeutic intervention in oncology.

This technical guide focuses on RIP1 Kinase Inhibitor 6 (also known as GSK3145095) , a potent, selective, and clinically investigated small molecule designed to inhibit the kinase function of RIPK1.[3][4] Developed for oncology indications, this compound represents a promising strategy to reprogram the tumor microenvironment, overcome therapeutic resistance, and enhance the efficacy of immunotherapies.[3] This document will provide an in-depth overview of its mechanism of action, preclinical data, and the experimental protocols used for its evaluation, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is a Type III allosteric inhibitor that potently and selectively binds to RIPK1.[3][5] Unlike ATP-competitive inhibitors, it occupies a hydrophobic pocket at the back of the ATP-binding site, locking the kinase in an inactive conformation.[3] This specific mode of action ensures high selectivity and minimizes off-target effects.[3]

The primary therapeutic rationale in cancer is twofold:

-

Inhibition of Necroptosis and Inflammation: By blocking the kinase activity of RIPK1, the inhibitor prevents the autophosphorylation required to form the "necrosome" complex with RIPK3. This, in turn, blocks the phosphorylation of the downstream effector MLKL, the ultimate executioner of necroptosis. This action mitigates the chronic inflammation within the tumor microenvironment that can promote tumor growth.

-

Modulation of Anti-Tumor Immunity: Preclinical studies have shown that RIPK1 inhibition can reprogram the tumor microenvironment from immunosuppressive to immunogenic. Specifically, GSK3145095 has been shown to promote a tumor-suppressive T-cell phenotype in pancreatic adenocarcinoma organ cultures.[3][4] This modulation can render tumors more susceptible to immune checkpoint inhibitors, such as anti-PD-1 therapy, offering a powerful combination strategy.[3]

Signaling Pathway Context

RIPK1 is a central transducer of signals originating from the tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, a cascade is initiated that can lead to cell survival, apoptosis, or necroptosis, depending on the cellular context and the post-translational modifications of RIPK1.

Quantitative Preclinical Data

GSK3145095 has demonstrated high potency in a variety of in vitro and cellular assays. The data highlights its ability to effectively block RIPK1 kinase activity and downstream cellular events at nanomolar concentrations.

Table 1: In Vitro and Cellular Activity of GSK3145095 (Compound 6)

| Assay Type | Parameter | Cell Line / System | IC50 Value | Reference |

|---|---|---|---|---|